2,2,3-Triphenylpropanenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5350-82-3 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2,2,3-triphenylpropanenitrile |
InChI |
InChI=1S/C21H17N/c22-17-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-15H,16H2 |
InChI Key |
NEBFPWDVSIBSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,3 Triphenylpropanenitrile and Its Precursors
Established Synthetic Pathways for 2,2,3-Triphenylpropanenitrile
The most well-documented and traditional methods for synthesizing this compound rely on the nucleophilic character of the carbanion generated from diphenylacetonitrile (B117805).
The cornerstone of classical synthesis for this compound is the alkylation of diphenylacetonitrile with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. This reaction hinges on the deprotonation of the α-carbon of diphenylacetonitrile, which is rendered acidic by the two adjacent phenyl groups and the electron-withdrawing nitrile group.
A highly effective and widely adopted method for this transformation is Phase-Transfer Catalysis (PTC). crdeepjournal.org PTC facilitates the reaction between the diphenylacetonitrile anion, typically generated in an aqueous basic phase, and the benzyl halide, which resides in an immiscible organic phase. crdeepjournal.org A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt, transports the anion into the organic phase where the alkylation occurs under mild conditions. crdeepjournal.org This technique is known to improve yields, enhance selectivity for mono-alkylation, and avoid the need for hazardous or expensive reagents like sodium amide. crdeepjournal.orggoogle.com
Common bases used in these classical approaches include aqueous sodium hydroxide, sodium hydride (NaH), and potassium tert-butylate. crdeepjournal.orgarkat-usa.org The choice of base and solvent system can influence the reaction's efficiency. For instance, using NaH in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to be effective for the deprotonation of diphenylacetonitrile. arkat-usa.org
Table 1: Examples of Classical Alkylation for this compound Synthesis
| Precursor | Alkylating Agent | Base/Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Diphenylacetonitrile | Benzyl Bromide | 50% NaOH (aq) / Quaternary Ammonium Salt (PTC) | Toluene / Water | High | crdeepjournal.orgfrontiersin.org |
| Diphenylacetonitrile | Chloroacetone | Potassium tert-butylate | Not specified | 16% | arkat-usa.org |
| Diphenylacetonitrile | Bromoacetone | Potassium tert-butylate | Not specified | 70-71% | arkat-usa.org |
Note: The table includes analogous alkylation reactions to demonstrate the versatility of the diphenylacetonitrile anion.
In the context of the dominant synthetic pathways to this compound, the nitrile moiety (-C≡N) is not typically constructed during the main carbon skeleton assembly. Instead, the synthesis strategically commences with a precursor that already incorporates the nitrile group. Diphenylacetonitrile is the quintessential starting material, serving as a readily available building block containing the crucial nitrile functionality. crdeepjournal.orgarkat-usa.org This approach circumvents the need for potentially harsh cyanation reactions on a sterically hindered triphenylethane backbone. Therefore, the primary strategy for incorporating the nitrile group is the selection of diphenylacetonitrile as the starting substrate.
The critical step in the synthesis of this compound is the formation of the C2-C3 carbon-carbon bond. This is achieved via a nucleophilic substitution (SN2) reaction. The methodology involves two key stages:
Generation of the Nucleophile : A base is used to abstract the acidic α-proton from diphenylacetonitrile, creating a resonance-stabilized carbanion (the diphenylacetonitrile anion). The negative charge is delocalized over the α-carbon and the adjacent phenyl rings. arkat-usa.org
Nucleophilic Attack : The generated carbanion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This attack displaces the halide leaving group, forming the new carbon-carbon single bond and yielding the final this compound product. crdeepjournal.org
Phase-transfer catalysis is particularly adept at facilitating this C-C bond formation by ensuring the nucleophilic anion and the electrophilic alkylating agent are brought into contact efficiently in the organic phase. crdeepjournal.org
Novel and Evolving Synthetic Routes to this compound
While classical alkylation remains the mainstay, modern catalytic methods offer potential alternatives, including transition-metal-catalyzed and organocatalytic approaches. These evolving strategies aim to provide greater efficiency, milder reaction conditions, and the possibility of asymmetric synthesis.
Palladium-catalyzed α-arylation of carbonyl compounds and their derivatives, including nitriles, has become a powerful tool for C-C bond formation. researchgate.net This methodology could, in principle, be applied to the synthesis of this compound by coupling diphenylacetonitrile with a benzyl derivative. The general mechanism involves the oxidative addition of the palladium catalyst to the electrophile, followed by reaction with the enolate of the nitrile and subsequent reductive elimination to form the product. researchgate.net
Research groups have developed efficient palladium catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like XPhos, for the α-arylation of arylacetonitriles with aryl halides and sulfonates. polyu.edu.hk These reactions typically require a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOt-Bu), to generate the required nucleophile. polyu.edu.hk Although direct examples of using benzyl halides in these specific systems for the synthesis of this compound are not prevalent in the reviewed literature, the underlying methodology presents a viable and modern alternative to classical approaches. researchgate.netpolyu.edu.hk
Table 2: General Conditions for Palladium-Catalyzed α-Arylation of Arylacetonitriles
| Arylacetonitrile Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Arylacetonitriles | Aryl Tosylates/Mesylates | Pd(OAc)₂ / XPhos | NaHMDS or KOt-Bu | Toluene | polyu.edu.hk |
| Acetamide derivatives | Aryl Bromides/Chlorides | Pd(OAc)₂ / Indole-based phosphine | LiOt-Bu or NaN(SiMe₃)₂ | Dioxane | nih.gov |
Organocatalysis offers a metal-free alternative for C-C bond formation, with the potential for high enantioselectivity. Asymmetric phase-transfer catalysis, in particular, has been successfully employed for the enantioselective alkylation of various pronucleophiles using chiral catalysts derived from natural products like cinchona alkaloids. frontiersin.orgd-nb.info
While a specific organocatalytic synthesis of this compound is not explicitly detailed in the literature surveyed, analogous reactions suggest its feasibility. For example, the asymmetric phase-transfer catalytic α-alkylation of malonates and glycinate (B8599266) Schiff bases with benzyl bromide has been achieved with high enantioselectivity using chiral quaternary ammonium bromide catalysts. frontiersin.orgresearchgate.net These catalysts function by forming a chiral ion pair with the nucleophile, which then directs the stereochemical outcome of the alkylation reaction. Applying this strategy to diphenylacetonitrile could potentially afford enantioenriched this compound, representing a significant advancement in its synthesis.
Green Chemistry Principles in this compound Synthesis
The traditional synthesis of this compound relies on strong, hazardous bases and volatile organic solvents, which presents opportunities for the application of green chemistry principles to improve the environmental footprint of the process. While specific studies on the green synthesis of this compound are not prevalent in the literature, general green strategies for nitrile synthesis can be considered. rsc.orgacs.orgrsc.org
One of the core tenets of green chemistry is the use of safer solvents. In the context of the alkylation of diphenylacetonitrile, replacing traditional anhydrous solvents like THF or dioxane with greener alternatives such as ionic liquids or deep eutectic solvents could be explored. acs.orgacs.org Ionic liquids, for instance, can act as both the solvent and catalyst, potentially simplifying the reaction setup and enabling easier product separation. acs.org
Another green approach is the use of catalysis to replace stoichiometric reagents. Research into the aerobic oxidation of alcohols to nitriles using heterogeneous catalysts like iron oxide offers a pathway that avoids the use of toxic cyanating agents altogether, although this would require a different synthetic route starting from 2,2,3-triphenylpropan-1-ol. rsc.org Similarly, electrosynthesis presents a method to produce nitriles from primary alcohols and ammonia (B1221849) using a simple nickel catalyst under mild, aqueous conditions, representing a significant improvement in terms of reagent and energy efficiency. rsc.org Biocatalysis, using enzymes like nitrilases or nitrile hydratases, offers highly selective and environmentally benign conditions for nitrile transformations, typically in aqueous media at ambient temperatures. journals.co.za While direct enzymatic synthesis of this compound is not documented, the enzymatic hydrolysis of a related dinitrile could be a potential application for creating functionalized derivatives.
Table 2: Potential Green Chemistry Approaches for Nitrile Synthesis
| Green Chemistry Principle | Potential Application to this compound Synthesis | Key Advantages |
|---|---|---|
| Safer Solvents | Use of ionic liquids or deep eutectic solvents for the alkylation step. acs.orgacs.org | Reduced volatility, potential for recyclability, may act as a catalyst. |
| Catalysis | Heterogeneous catalysts (e.g., Fe₂O₃) for aerobic oxidation from the corresponding alcohol. rsc.org | Use of air as oxidant, catalyst can be recycled. |
| Renewable Feedstocks / Electrosynthesis | Electrocatalytic synthesis from 2,2,3-triphenylpropan-1-ol and ammonia. rsc.org | Mild conditions, uses electricity as a clean reagent. |
Flow Chemistry and Continuous Synthesis of this compound
The synthesis of this compound via alkylation is well-suited for adaptation to a continuous flow process. Flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. rsc.orgthalesnano.com
The generation of the diphenylacetonitrile carbanion is an exothermic process, and the use of strong bases requires careful temperature control. In a flow reactor, the high surface-area-to-volume ratio allows for superior heat transfer, mitigating the risk of thermal runaways and improving reaction control. thalesnano.com This enhanced safety is a critical advantage when scaling up production.
A potential flow setup could involve pumping a solution of diphenylacetonitrile and benzyl chloride through a packed-bed reactor containing a solid-supported base, such as potassium carbonate. akjournals.com This heterogeneous approach simplifies the process by eliminating the need for a separate quenching step and facilitating easier product purification, as the base is contained within the reactor. akjournals.comumich.edu The residence time, temperature, and stoichiometry can be precisely controlled by adjusting flow rates and reactor dimensions, allowing for rapid optimization and potentially higher yields compared to batch methods. beilstein-journals.org
Table 3: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Synthesis |
|---|---|
| Enhanced Heat Transfer | Improved safety by preventing hotspots and thermal runaways during exothermic deprotonation. |
| Precise Control | Accurate control over reaction parameters (temperature, pressure, residence time) leading to better selectivity and yield. |
| Scalability | Straightforward scaling by running the system for longer durations or by "numbering-up" (using multiple reactors in parallel). |
| Safety | Minimizes the volume of reactive intermediates and hazardous reagents present at any given time. |
| Automation & Integration | Can be integrated with online monitoring and purification systems for a streamlined, automated process. rsc.org |
Asymmetric Synthesis and Stereochemical Control in this compound Derivatives
The structure of this compound contains a quaternary all-carbon stereocenter at the C2 position. While the parent compound is achiral due to the presence of two identical phenyl groups at C2, the synthesis of chiral derivatives by replacing one of these phenyl groups or by using a substituted benzyl halide is a significant challenge in asymmetric synthesis. The construction of such sterically hindered quaternary stereocenters with high enantioselectivity is a prominent area of modern organic chemistry research. acs.orgpnas.org
Several advanced catalytic strategies have been developed for the asymmetric synthesis of nitriles containing quaternary carbon centers. nih.govacs.org One of the most promising approaches is the use of phase-transfer catalysis (PTC). In this method, a chiral phase-transfer catalyst, often a quaternary ammonium salt derived from cinchona alkaloids, is used to shuttle the carbanion from the solid or aqueous phase into the organic phase where the reaction with the electrophile occurs. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer. A synergistic approach combining palladium catalysis with phase-transfer catalysis has also been shown to be effective for the asymmetric synthesis of acyclic nitriles with α-all-carbon quaternary stereocenters. acs.org
Another powerful strategy involves the use of chiral Lewis acid catalysts. Silyl (B83357) ketene (B1206846) imines, which are stable equivalents of nitrile anions, can be employed as nucleophiles. acs.org In the presence of a chiral metal complex, such as a chiral N,N'-dioxide-Co(II) complex, the silyl ketene imine can add to a Michael acceptor in a highly enantioselective manner, constructing the desired quaternary carbon center. nih.govacs.org
These methodologies could be applied to the synthesis of chiral derivatives of this compound. For instance, the alkylation of 2-phenyl-2-arylacetonitrile with benzyl chloride under chiral phase-transfer conditions could yield a chiral product.
Table 4: Catalytic Systems for Asymmetric Synthesis of Quaternary Nitriles
| Catalytic System | Description | Potential Application for Derivatives |
|---|---|---|
| Asymmetric Phase-Transfer Catalysis (PTC) | A chiral quaternary ammonium or phosphonium (B103445) salt facilitates the reaction between a nucleophile and an electrophile in a biphasic system, inducing enantioselectivity. | Alkylation of a 2-aryl-2-phenylacetonitrile with benzyl chloride. |
| Synergistic Pd and Phase-Transfer Catalysis | Combines the activation of an allyl precursor by a palladium catalyst with the enantioselective control of a chiral phase-transfer catalyst. acs.org | Reaction of an allyl 2-cyano-2-phenylacetate derivative with a phenylating agent. |
Chemical Reactivity and Transformation Studies of 2,2,3 Triphenylpropanenitrile
Reactions Involving the Nitrile Group of 2,2,3-Triphenylpropanenitrile
The nitrile group (–C≡N) is a versatile functional group that can participate in various chemical transformations, including hydrolysis, reduction, and nucleophilic additions.
Hydrolysis and Amidation Reactions of this compound
The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. chemistrysteps.compressbooks.pub This reaction can be catalyzed by either acid or base. chemistrysteps.com In an acidic medium, the nitrile nitrogen is protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. chemistrysteps.compressbooks.pubebsco.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid. pressbooks.pubebsco.com
Under basic conditions, the nitrile is hydrolyzed to a carboxylate salt. chemistrysteps.com While specific studies on the hydrolysis of this compound are not extensively detailed in the provided results, the general mechanism suggests it would hydrolyze to form 2,2,3-triphenylpropanoic acid. The steric hindrance from the three phenyl groups might influence the reaction conditions required for complete hydrolysis.
| Reaction | Reagents | Product |
| Acid-catalyzed Hydrolysis | H₃O⁺ | 2,2,3-Triphenylpropanoic acid |
| Base-catalyzed Hydrolysis | OH⁻, H₂O | 2,2,3-Triphenylpropanoate salt |
Reduction Methodologies Applied to this compound
The reduction of nitriles can lead to either primary amines or aldehydes, depending on the reducing agent used. chemistrysteps.comwikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. chemistrysteps.comlibretexts.org The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.compressbooks.pub
Milder, sterically hindered reducing agents such as diisobutylaluminium hydride (DIBAL-H) can be used to achieve the partial reduction of nitriles to aldehydes. chemistrysteps.compressbooks.pubwikipedia.org The reaction proceeds through an imine intermediate which is then hydrolyzed to the aldehyde. chemistrysteps.comwikipedia.org Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., palladium, platinum, or Raney nickel) is another effective method for reducing nitriles to primary amines. wikipedia.orglibretexts.org
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH₄) | 2,2,3-Triphenylpropan-1-amine |
| Diisobutylaluminium hydride (DIBAL-H) | 2,2,3-Triphenylpropanal |
| H₂/Metal Catalyst (e.g., Pd, Pt, Ni) | 2,2,3-Triphenylpropan-1-amine |
Nucleophilic Additions to the Nitrile of this compound
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. savemyexams.com Organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) add to the nitrile to form an imine intermediate, which upon hydrolysis, yields a ketone. chemistrysteps.compressbooks.pub
Another important nucleophilic addition is the reaction with cyanide ions, which is a key step in cyanohydrin formation from aldehydes and ketones. libretexts.org While not a direct reaction of the nitrile itself, it highlights the nucleophilic character of the cyanide ion used to synthesize nitriles. chemistrysteps.com In the context of this compound, a notable reaction is its transformation into this compound N-oxide, which can then participate in 1,3-dipolar cycloaddition reactions. nii.ac.jp
Reactions of the Triphenyl Moieties in this compound
The three phenyl rings in this compound are susceptible to electrophilic aromatic substitution, a fundamental reaction of aromatic compounds.
Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. pressbooks.pubmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commakingmolecules.comlibretexts.org
For this compound, the bulky triphenylmethyl group attached to the nitrile-bearing carbon will influence the position of substitution on the phenyl rings due to steric hindrance and electronic effects.
| EAS Reaction | Reagents | Electrophile | Product Type |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted derivative |
| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ or SO₃ | Sulfonic acid derivative |
| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-substituted derivative |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkyl-substituted derivative |
Functionalization of Aromatic Rings in this compound
The functionalization of the aromatic rings of this compound can be achieved through various electrophilic substitution reactions. For instance, nitration introduces a nitro group (–NO₂) onto the phenyl rings, which can subsequently be reduced to an amino group (–NH₂). Sulfonation introduces a sulfonic acid group (–SO₃H). These functional groups can then be used for further synthetic modifications. The directing effects of the substituents already present on the benzene (B151609) rings will determine the regioselectivity of these reactions.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical reactivity and transformation studies of this compound focusing on its propane (B168953) backbone, as outlined in the requested article structure. The searches did not yield any documented research on the carbon-hydrogen bond functionalization of the propanenitrile skeleton or any rearrangement reactions involving this compound.
Consequently, there are no mechanistic investigations, including the elucidation of reaction pathways or kinetic and thermodynamic studies, for these specific transformations of this compound.
While information on the synthesis of this compound and the reactivity of its functional nitrile group (as a nitrile oxide derivative) exists, this falls outside the strict scope of the provided outline, which is focused on the transformations of the propane backbone. Therefore, it is not possible to generate the requested article with scientifically accurate and sourced content for each specified section and subsection.
Advanced Structural Characterization and Spectroscopic Analysis in 2,2,3 Triphenylpropanenitrile Research
X-ray Crystallography Studies of 2,2,3-Triphenylpropanenitrile and its Complexes
Single Crystal X-ray Diffraction for Conformational Analysis
No publicly available single crystal X-ray diffraction data for this compound could be located. This type of analysis is crucial for definitively determining the molecule's solid-state conformation, including precise bond lengths, bond angles, and the torsional angles that define the spatial arrangement of its three phenyl groups and the nitrile functional group. Without such a study, any discussion of its conformation remains purely theoretical.
Co-crystallization and Host-Guest Interactions of this compound
There is no available research on the co-crystallization of this compound with other molecules. Such studies would provide insight into its intermolecular interactions, such as hydrogen bonding, π-stacking, and van der Waals forces, and its potential to form host-guest complexes.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Multi-Dimensional NMR Techniques for Structure Elucidation and Dynamics
While standard one-dimensional ¹H and ¹³C NMR spectra may exist in commercial and database entries, in-depth studies using multi-dimensional NMR techniques like COSY, HSQC, and HMBC for this compound are not found in the scientific literature. These advanced techniques are essential for unambiguously assigning all proton and carbon signals in such a complex molecule and for studying its dynamic behavior in solution.
Solid-State NMR Applications in this compound Research
There are no published reports on the use of solid-state NMR spectroscopy to study this compound. This technique would be valuable for probing the structure and dynamics of the compound in its solid form, especially in the absence of single-crystal X-ray data.
Vibrational Spectroscopy (IR and Raman) for Investigating this compound
Detailed analyses of the Infrared (IR) and Raman spectra of this compound, including assignments of specific vibrational modes, are not available in research publications. While a standard IR spectrum would likely show a characteristic nitrile (C≡N) stretching frequency, a comprehensive study correlating experimental spectra with theoretical calculations to understand the molecule's complete vibrational landscape is absent.
Detailed Vibrational Mode Assignments for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups within the this compound molecule. mdpi.com Each vibrational mode corresponds to a specific bond stretching or bending, and its frequency provides a fingerprint of the molecular structure. su.se For aromatic nitriles, the nitrile (C≡N) group exhibits a characteristic sharp and intense absorption peak. spectroscopyonline.com Conjugation with the aromatic rings can slightly lower the frequency of this peak compared to saturated nitriles. spectroscopyonline.com The presence of multiple phenyl groups results in a complex but interpretable spectral region corresponding to aromatic C-H and C=C vibrations.
The key vibrational modes for this compound are assigned based on established group frequencies for aromatic and nitrile compounds. researchgate.netresearchgate.net
Table 1: Vibrational Mode Assignments for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Phenyl C-H | Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2950-2850 | Medium |
| Nitrile | C≡N Stretch | 2240-2220 | Strong, Sharp |
| Phenyl C=C | Ring C=C Stretch | 1600, 1580, 1500, 1450 | Medium to Strong |
| Phenyl C-H | In-plane Bend | 1300-1000 | Medium |
| Phenyl C-H | Out-of-plane Bend | 900-675 | Strong |
This table is generated based on typical vibrational frequencies for the respective functional groups.
In-situ Spectroscopic Monitoring of this compound Reactions
In-situ spectroscopy, particularly using attenuated total reflection Fourier-transform infrared (ATR-FTIR) probes, allows for the real-time monitoring of chemical reactions involving this compound without sample extraction. mdpi.comfrontiersin.org This process analytical technology (PAT) provides critical insights into reaction kinetics, the formation of transient intermediates, and reaction endpoints. mdpi.com
For example, during the synthesis of this compound, one could monitor the disappearance of the characteristic peaks of the reactants and the simultaneous appearance of the strong, sharp nitrile (C≡N) peak around 2230 cm⁻¹. mdpi.com This allows for precise control over reaction conditions and optimization of the yield and purity. By tracking the concentration profiles of reactants and products over time, a detailed kinetic model of the reaction can be developed. mdpi.com This approach is invaluable for understanding reaction mechanisms and ensuring process safety and reproducibility, especially in scale-up operations. mdpi.com
Mass Spectrometry Techniques in this compound Research
Mass spectrometry is a powerful tool used to determine molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which is essential for the unambiguous determination of a compound's elemental composition. savemyexams.comresearchgate.net For this compound, with a molecular formula of C₂₁H₁₇N, HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). spectralworks.commdpi.com
Table 2: HRMS Data for this compound
| Attribute | Value |
| Molecular Formula | C₂₁H₁₇N |
| Nominal Mass | 283 |
| Calculated Exact Mass | 283.1361 |
The calculated exact mass is based on the most abundant isotopes: Carbon (12.0000), Hydrogen (1.0078), and Nitrogen (14.0031). savemyexams.com
Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragments would arise from the cleavage of bonds within the molecule, with the stability of the resulting ions influencing their abundance.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a technique where a specific ion (a precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This multi-stage analysis is crucial for confirming the connectivity of atoms and elucidating detailed fragmentation pathways. youtube.com
In an MS/MS experiment of this compound, the molecular ion (m/z 283.1) would be selected as the precursor. Collision-induced dissociation (CID) would then break it into smaller pieces. A likely primary fragmentation step is the loss of a phenyl radical (•C₆H₅), leading to the formation of a stable diphenyl-substituted carbocation. Further fragmentation of this product ion can be analyzed to confirm the core structure. This detailed mapping of fragmentation helps to definitively distinguish this compound from its structural isomers.
Chiroptical Spectroscopy for Enantiopure this compound Derivatives
While this compound itself is an achiral molecule, its derivatives can be synthesized to be chiral. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful method for determining the absolute configuration of these chiral derivatives. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov
If a chiral center is introduced into the this compound scaffold, for instance, by substitution on one of the phenyl rings or by creating a chiral quaternary carbon, the resulting enantiomers will produce mirror-image ECD spectra. In cases where the inherent chromophores of the derivative are weak or the spectrum is complex, the absolute configuration can be determined by derivatizing the molecule with an achiral chromophoric moiety known as a "chiroptical probe". nih.gov The interaction between the probe and the chiral substrate produces a predictable and intense ECD signal, from which the absolute configuration of the original molecule can be reliably assigned. nih.gov
Theoretical and Computational Studies of 2,2,3 Triphenylpropanenitrile
Quantum Chemical Calculations on 2,2,3-Triphenylpropanenitrile
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. uni-muenchen.dewikipedia.org These methods solve approximations of the Schrödinger equation to determine the electronic ground state and associated properties of a molecule. biorxiv.orgsrneclab.cz For this compound, such calculations can reveal the distribution of electrons, the energies of molecular orbitals, and predict spectroscopic behavior.
Electronic structure analysis investigates the distribution of electron density and the nature of chemical bonding within a molecule. aps.orgnih.gov Using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), one can compute the molecular geometry and the electrostatic potential surface. arxiv.orglibretexts.org
The optimized geometry of this compound would show a central sp3-hybridized carbon (C2) bonded to two phenyl rings, a nitrile group (-CN), and a benzyl (B1604629) group (-CH2Ph). The analysis of atomic charges, such as those derived from a Mulliken population analysis, would indicate the polarity of the bonds. The nitrogen atom of the nitrile group is expected to carry a significant negative partial charge due to its high electronegativity, making it a potential site for electrophilic attack. The carbon atoms of the phenyl rings would exhibit varied charges, reflecting the electron-donating or -withdrawing nature of their environment.
Table 1: Illustrative Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Note: Data is hypothetical and for illustrative purposes.)
| Atom | Element | Hypothetical Mulliken Charge (a.u.) |
| N1 | Nitrogen | -0.45 |
| C1 (in CN) | Carbon | +0.15 |
| C2 | Carbon | +0.20 |
| C3 | Carbon | +0.05 |
The molecular electrostatic potential (MEP) map would visually represent the charge distribution. Regions of negative potential (typically colored red) would be concentrated around the nitrile nitrogen, confirming it as a nucleophilic site. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the phenyl rings.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. pressbooks.pubresearchgate.net Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org
For this compound, the HOMO is expected to be a π-orbital primarily localized across the three phenyl rings, which are rich in electron density. The LUMO is anticipated to be a π*-antibonding orbital, also associated with the aromatic systems or the nitrile group. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: Data is hypothetical and calculated at a representative DFT level.)
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
A significant energy gap, such as the illustrative 5.65 eV, would suggest that this compound is a kinetically stable molecule under normal conditions.
Quantum chemical calculations can predict various spectroscopic parameters, providing theoretical spectra that aid in the interpretation of experimental data. eie.gr Key examples include infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch of the nitrile group (typically in the 2220-2260 cm⁻¹ range), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), and various C-C ring stretching modes (1400-1600 cm⁻¹). Comparing calculated frequencies with experimental IR spectra is a standard method for structural verification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. The predicted ¹H NMR spectrum would show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the numerous non-equivalent protons of the three phenyl rings. The protons on the methylene (B1212753) bridge (-CH₂-) would appear as a distinct signal. Similarly, the ¹³C NMR spectrum would show a characteristic signal for the nitrile carbon (δ ~115-125 ppm) and numerous signals for the aromatic carbons.
Molecular Dynamics and Conformational Analysis of this compound
While quantum mechanics describes the electronic structure of a single, static geometry, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. emerginginvestigators.orglibretexts.org This approach is essential for understanding the conformational flexibility and intermolecular behavior of a complex molecule like this compound.
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds. researchgate.net The three-dimensional structure of this compound is dominated by the steric bulk of the three phenyl groups. Rotation around the C2-C(phenyl) and C2-C3 bonds will be sterically hindered, leading to a complex potential energy landscape with multiple local energy minima. biorxiv.orgnih.govnih.gov
An analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the landscape. The most stable conformers would be those that minimize the steric repulsion between the bulky phenyl groups. Gauche and anti-like arrangements of the phenyl substituents would represent different energy states.
Table 3: Hypothetical Relative Energies of Key Conformers of this compound (Note: Energies are relative to the lowest-energy (most stable) conformer. Data is illustrative.)
| Conformer Description | Dihedral Angle (C3-C2-C(Ph)-C) | Hypothetical Relative Energy (kcal/mol) | Stability |
| Anti-Staggered | ~180° | 0.0 | Most Stable |
| Gauche 1 | ~60° | +2.5 | Less Stable |
| Eclipsed 1 | ~120° | +6.0 | Unstable |
| Fully Eclipsed | ~0° | +10.0 | Least Stable |
The results would indicate that the molecule preferentially adopts staggered conformations to alleviate steric strain, with significant energy barriers restricting free rotation at room temperature. aps.org
The study of intermolecular interactions is crucial for understanding how molecules interact with each other in condensed phases (liquids and solids), which governs properties like solubility and aggregation. nih.govmdpi.com For this compound, several types of non-covalent interactions are expected:
Van der Waals Forces: These are the dominant interactions, arising from the large surface area of the three phenyl rings.
Dipole-Dipole Interactions: The polar nitrile group creates a significant molecular dipole moment, leading to electrostatic attractions between molecules.
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich face of one ring aligns with the electron-poor edge of another (T-shaped stacking) or face-to-face (parallel-displaced stacking).
Computational analysis, potentially using methods like Symmetry-Adapted Perturbation Theory (SAPT) or through MD simulations of multiple molecules, can quantify the strength of these interactions. mdpi.com MD simulations can also predict aggregation behavior by modeling how multiple molecules would arrange themselves in a simulation box over time. nih.gov It is expected that the bulky phenyl groups and the potential for π-stacking would favor the formation of amorphous aggregates rather than well-ordered crystalline structures.
Reaction Mechanism Predictions and Transition State Theory for this compound Transformations
A reaction mechanism describes the sequence of elementary steps involved in a chemical transformation. khanacademy.orgyoutube.com For a hypothetical transformation of this compound, computational methods like DFT could be employed to model the potential energy surface of the reaction. This would involve identifying the structures of reactants, products, any intermediates, and the transition states that connect them. tamu.eduphysicsandmathstutor.com The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. khanacademy.orgyoutube.com
The rate of a chemical reaction is often described by the rate law, which is experimentally determined. khanacademy.orgyoutube.com Transition state theory provides a framework for calculating the rate constant of an elementary reaction based on the properties of the reactants and the transition state. The theory assumes a quasi-equilibrium between the reactants and the activated complex (the molecular entity at the transition state).
For a generic reaction involving this compound, a computational study would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed links the desired species.
While specific data for this compound is absent, the following table illustrates the type of data that would be generated from such a computational study for a hypothetical reaction.
| Parameter | Description | Hypothetical Value |
| ΔE | Electronic Energy of Reaction | |
| ΔH | Enthalpy of Reaction | |
| ΔG | Gibbs Free Energy of Reaction | |
| Ea | Activation Energy | |
| ν‡ | Imaginary Frequency of TS |
Ligand Design and Molecular Recognition Studies Involving this compound
There is no specific information in the reviewed literature detailing the use of this compound in ligand design or molecular recognition studies. Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. nih.govresearchgate.netscispace.comumontpellier.fr The design of synthetic ligands that can selectively bind to biological targets is a cornerstone of drug discovery and chemical biology. umontpellier.frnih.gov
The triphenylmethane (B1682552) scaffold, which is structurally related to this compound, has been explored in the design of molecules for various applications. The three-dimensional and rigid nature of the triphenyl group can provide a well-defined framework for orienting functional groups in space, which is a desirable feature in ligand design.
Hypothetically, the this compound molecule could be considered as a scaffold for the development of new ligands. The phenyl rings could be functionalized to introduce specific recognition motifs (e.g., hydrogen bond donors/acceptors, charged groups) to target a particular biological receptor. The nitrile group itself can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.
Computational techniques such as molecular docking are instrumental in modern ligand design. nih.gov In a hypothetical study, the structure of this compound could be docked into the binding site of a target protein to predict its binding mode and affinity. The results of such simulations could then guide the chemical synthesis of derivatives with improved binding properties.
The following table outlines the key aspects that would be considered in a molecular recognition study involving a ligand based on the this compound scaffold.
| Aspect | Description |
| Target | The biological macromolecule (e.g., protein, nucleic acid) to which the ligand is designed to bind. |
| Binding Site | The specific pocket or surface on the target where the ligand binds. |
| Binding Affinity | The strength of the interaction between the ligand and the target, often quantified by the dissociation constant (Kd) or inhibition constant (Ki). |
| Selectivity | The ability of the ligand to bind to the intended target with higher affinity than to other, non-target molecules. |
| Non-covalent Interactions | The types of interactions that mediate binding, such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. |
Without specific experimental or computational data for this compound, the above discussion remains a general overview of the approaches that could be taken.
Applications of 2,2,3 Triphenylpropanenitrile in Advanced Chemical Systems and Materials
2,2,3-Triphenylpropanenitrile as a Building Block in Organic Synthesis
The structural framework of this compound, which combines a reactive nitrile group with bulky phenyl substituents, makes it a valuable building block in the construction of more complex molecular architectures.
Precursor in the Synthesis of Complex Organic Molecules
Research has demonstrated the utility of derivatives of this compound in synthesizing heterocyclic compounds. Specifically, the N-oxide derivative, this compound N-oxide, serves as a stable aliphatic nitrile oxide. nii.ac.jp This stability allows it to participate effectively in 1,3-dipolar cycloaddition reactions. For instance, it reacts with aromatic selenoaldehydes in a regioselective manner to produce selenium-containing five-membered heterocycles known as 1,4,2-oxaselenazoles. nii.ac.jp This reaction proceeds efficiently, yielding the [3+2] cycloadduct as a single isomer in excellent yields. nii.ac.jp
This synthetic utility highlights the role of the this compound scaffold as a precursor for creating complex molecules with potential applications in areas such as medicinal chemistry and materials science, where selenium-containing heterocycles are of growing interest. nii.ac.jp
Table 1: Cycloaddition Reaction Using a this compound Derivative
| Reactant A | Reactant B | Product | Reaction Type | Significance |
|---|
Role in Multi-component Reactions and Combinatorial Chemistry
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, maximizing atom economy and saving time and resources. nih.gov This approach is a cornerstone of combinatorial chemistry, a technique used to rapidly synthesize large collections of diverse molecular entities, known as chemical libraries. rroij.comiipseries.orgresearchgate.net The goal of combinatorial chemistry is to accelerate the discovery of new drugs and materials by preparing and screening a vast number of compounds simultaneously. rroij.comiipseries.org
Key strategies in combinatorial chemistry include the "split and pool" synthesis method, which allows for the exponential growth of the number of unique compounds in a library with a linear increase in synthetic steps. wikipedia.org
While the functional groups of this compound—a reactive nitrile and multiple phenyl rings suitable for modification—theoretically make it a candidate for use as a building block in MCRs and the generation of combinatorial libraries, specific examples of its application in this context are not extensively documented in available research.
Applications of this compound in Materials Science
The unique combination of aromatic and nitrile functionalities in this compound suggests its potential for incorporation into advanced materials, where it could influence polymeric, electronic, optical, and supramolecular properties.
Incorporation into Polymeric Architectures
The integration of small molecules into polymer chains is a common strategy to tailor the final properties of a material. mdpi.comnih.gov This can be achieved through methods such as copolymerization, where the molecule is a comonomer, or by using it as a functional additive. chandra-asri.comresearchgate.net The incorporation of specific building blocks can enhance thermal stability, modify mechanical strength, or introduce new functionalities. nih.gov For example, the Stille coupling reaction is a powerful method used to create π-conjugated polymers from smaller monomer units. mdpi.com
The structure of this compound, with its potential for functionalization on the phenyl rings, could allow it to be incorporated into polymer backbones. However, detailed research findings on the specific incorporation of this compound into polymeric architectures are not prevalent in the current literature.
Role in Functional Materials (e.g., optical, electronic, supramolecular)
The inherent structural features of this compound suggest its potential utility in the design of functional materials.
Optical and Electronic Properties: The electronic and optical behavior of organic materials is largely determined by their molecular structure, particularly the arrangement of donor and acceptor groups and the extent of π-conjugation. mdpi.commdpi.com The triphenyl groups in this compound provide a π-conjugated system, while the nitrile group acts as an electron-withdrawing moiety. This arrangement could lead to interesting charge-transfer characteristics, which are crucial for materials with nonlinear optical (NLO) properties. frontiersin.orgnih.gov The photophysical properties, such as absorption and emission spectra, are influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov Modifying such molecules can tune these properties for applications in devices like organic light-emitting diodes (OLEDs). mdpi.com
Supramolecular Properties: Supramolecular chemistry focuses on systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.orgnih.gov The three phenyl rings of this compound make it a strong candidate for participating in π-π stacking interactions, which could facilitate the self-assembly of molecules into ordered, supramolecular architectures. wikipedia.orgslideshare.net Such organized structures are fundamental to the development of advanced materials in fields ranging from catalysis to nanotechnology. slideshare.netliu.se
Table 2: Potential Contributions of this compound to Functional Material Properties
| Property | Relevant Structural Feature | Potential Application |
|---|---|---|
| Electronic | Nitrile group (electron-withdrawing), Phenyl groups (π-system) | Organic semiconductors, components in charge-transfer complexes. nih.govnih.gov |
| Optical | π-Conjugation from phenyl rings, Donor-acceptor potential | Nonlinear optical materials, fluorescent probes. mdpi.comnih.gov |
| Supramolecular | Multiple phenyl rings | Building blocks for self-assembling systems via π-π stacking. wikipedia.orgnih.gov |
This compound in Catalysis and Ligand Design
In the field of catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of a metal catalyst. wikipedia.org Ligands are molecules that bind to a central metal atom to form a coordination complex. The steric and electronic properties of a ligand can profoundly influence the outcome of a catalytic reaction. sigmaaldrich.comcmu.edu
The bulky nature of this compound makes it a person of interest for use in ligand design. Increasing the steric bulk of a ligand can create a specific chemical environment around the catalytic center, which can enhance selectivity or stabilize reactive intermediates. lookchem.com There is evidence suggesting that this compound can be used to increase the bulk of an amide ligand, which in turn can influence the performance of certain catalysts. lookchem.com This aligns with the broader strategy in catalyst development of using bulky phosphine (B1218219) or N-heterocyclic carbene ligands to improve the efficiency of cross-coupling reactions and asymmetric hydrogenations. sigmaaldrich.comnih.gov For example, bulky ligands are known to be critical in promoting the reductive elimination step in palladium-catalyzed cross-coupling cycles, leading to higher reaction yields. sigmaaldrich.com
While not a catalyst itself, the incorporation of the this compound framework into ligand structures represents a potential application, leveraging its significant steric hindrance to modulate catalytic performance.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound N-oxide |
| 1,4,2-Oxaselenazoles |
| Diketopyrrolopyrrole |
| Polythiophene |
| Lignin |
Derivatization of this compound as Ligands for Metal Catalysis
The utility of a metal complex in catalysis is profoundly influenced by the stereoelectronic properties of the ligands coordinated to the metal center. The derivatization of existing organic scaffolds into effective ligands is a cornerstone of catalyst design. While this compound itself is not a typical ligand for metal catalysis due to the poor coordinating ability of the nitrile group in many contexts, its chemical structure provides a versatile platform for the synthesis of potent ligands through functional group transformations. The nitrile moiety can be converted into functionalities such as primary amines, amides, or carboxylic acids, which are well-established coordinating groups in ligand design.
One of the most direct ways to transform this compound into a valuable ligand precursor is through the reduction of the nitrile group to a primary amine, yielding 2,2,3-triphenylpropan-1-amine. This transformation can be effectively achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. openstax.orglumenlearning.com The resulting primary amine is a versatile building block for a wide array of ligands.
A prominent class of ligands that can be synthesized from 2,2,3-triphenylpropan-1-amine are Schiff base ligands. These are typically formed through the condensation reaction between a primary amine and an aldehyde or a ketone. mdpi.comfud.edu.ngijcce.ac.ir For instance, the reaction of 2,2,3-triphenylpropan-1-amine with salicylaldehyde (B1680747) would yield a bidentate Schiff base ligand, capable of coordinating to a metal center through the imine nitrogen and the hydroxyl oxygen. The bulky triphenylmethyl group would create a specific steric environment around the metal center, which could be beneficial for controlling the selectivity of catalytic reactions.
The general synthesis of such a Schiff base ligand is depicted below:
Reaction Scheme 1: Hypothetical synthesis of a Schiff base ligand from 2,2,3-triphenylpropan-1-amine and salicylaldehyde.
The coordination of this type of ligand to various transition metals, such as Co(II), Ni(II), and Cu(II), could lead to the formation of stable complexes with potential applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. jchemlett.combhu.ac.in
Another potential derivatization route involves the hydrolysis of the nitrile group to a carboxylic acid (2,2,3-triphenylpropanoic acid) or an amide (2,2,3-triphenylpropanamide). chemistrysteps.comchemistrysteps.comechemi.comchemguide.co.uk While the carboxylic acid itself can act as a ligand, the amide offers further synthetic handles. For instance, the amide can be a precursor to other functional groups or can be incorporated into larger ligand frameworks. The hydrolysis can be performed under acidic or basic conditions, with the reaction conditions being controlled to favor the formation of either the amide or the carboxylic acid. echemi.com
The following table outlines hypothetical metal complexes that could be synthesized from derivatives of this compound and their potential catalytic applications.
| Ligand Derivative | Metal Ion | Potential Complex | Potential Catalytic Application |
| 2,2,3-Triphenylpropan-1-amine | Pd(II) | [Pd(2,2,3-triphenylpropan-1-amine)₂Cl₂] | C-C cross-coupling reactions |
| Schiff base with salicylaldehyde | Cu(II) | Bis(N-(2,2,3-triphenylpropyl)salicylaldiminato)copper(II) | Asymmetric oxidation reactions |
| 2,2,3-Triphenylpropanoic acid | Rh(II) | Rh₂(O₂CCH(Ph)C(Ph)₃)₄ | Carbene insertion reactions |
| 2,2,3-Triphenylpropanamide | Ru(II) | [Ru(2,2,3-triphenylpropanamide)₂(PPh₃)₂] | Hydrogenation reactions |
Organocatalytic Applications of this compound Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry. tcichemicals.com Derivatives of this compound, particularly those containing amine or amide functionalities, hold significant potential for the development of novel organocatalysts. The bulky and well-defined stereochemical environment provided by the triphenylmethyl group could be instrumental in achieving high levels of stereocontrol in asymmetric reactions.
Following the reduction of this compound to 2,2,3-triphenylpropan-1-amine, this primary amine can serve as a foundational element for various types of organocatalysts. For example, it can be used to synthesize chiral imidazolidinones, a class of organocatalysts famously developed by MacMillan and others. nih.govsigmaaldrich.com These catalysts are highly effective in a range of asymmetric transformations, including Diels-Alder reactions and Friedel-Crafts alkylations, by forming chiral iminium ions with α,β-unsaturated aldehydes. sigmaaldrich.com
A hypothetical synthetic route to an imidazolidinone organocatalyst derived from 2,2,3-triphenylpropan-1-amine is shown below:
Reaction Scheme 2: Hypothetical synthesis of an imidazolidinone organocatalyst from 2,2,3-triphenylpropan-1-amine.
The resulting catalyst, with its sterically demanding triphenylmethyl group, could enforce a high degree of facial selectivity in the approach of a nucleophile to the iminium ion intermediate, leading to excellent enantioselectivity in the product.
Furthermore, the primary amine derivative can be used to create bifunctional organocatalysts. For instance, reaction with an isothiocyanate could yield a thiourea (B124793) derivative. Chiral thioureas are known to act as hydrogen-bond donors, activating electrophiles and directing the stereochemical outcome of reactions. The combination of the bulky triphenyl moiety and the hydrogen-bonding thiourea group could lead to highly effective and selective catalysts for reactions such as the Michael addition.
The amide derivative, 2,2,3-triphenylpropanamide, also presents opportunities for organocatalyst development. The amide functionality can participate in hydrogen bonding and can be incorporated into more complex chiral scaffolds. For example, it could be a component of a peptide-based organocatalyst, where the bulky triphenyl group would influence the secondary structure of the peptide and create a well-defined chiral pocket.
The table below summarizes potential organocatalytic applications of derivatives of this compound.
| Organocatalyst Derivative | Catalyst Type | Activation Mode | Potential Asymmetric Reaction | Expected Outcome |
| Imidazolidinone from 2,2,3-triphenylpropan-1-amine | Imidazolidinone | Iminium ion formation | Diels-Alder reaction | High enantioselectivity |
| Thiourea from 2,2,3-triphenylpropan-1-amine | Thiourea | Hydrogen bonding | Michael addition | High diastereoselectivity and enantioselectivity |
| Peptide incorporating 2,2,3-triphenylalanine | Peptide-based | Multiple non-covalent interactions | Aldol reaction | High stereocontrol |
| Phosphoramide from 2,2,3-triphenylpropan-1-amine | Chiral Brønsted acid | Protonation | Aza-Friedel-Crafts reaction | High enantiomeric excess |
Advanced Analytical Methodologies for 2,2,3 Triphenylpropanenitrile in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment of 2,2,3-Triphenylpropanenitrile
Chromatographic methods are indispensable tools for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's volatility and thermal stability.
Given the relatively high molecular weight and the presence of multiple aromatic rings, this compound is well-suited for analysis by reverse-phase HPLC. A well-developed HPLC method can provide high-resolution separation and accurate quantification.
Method Development Strategy:
The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters:
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is a common starting point for non-polar to moderately polar compounds. The aromatic nature of this compound also makes a phenyl-hexyl stationary phase a viable alternative, potentially offering different selectivity due to π-π interactions.
Mobile Phase Composition: A binary mobile phase system, typically consisting of an aqueous component (e.g., water) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is employed. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good peak shape and resolution for all components in a reaction mixture.
Detection: The extensive conjugation provided by the three phenyl groups in this compound results in strong UV absorbance. A UV-Vis detector, set at a wavelength of maximum absorbance (e.g., around 254 nm), would provide high sensitivity.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Purity Assessment:
The purity of a synthesized batch of this compound can be determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
Hypothetical Purity Analysis Data:
| Peak | Retention Time (min) | Area | Area % |
| Impurity 1 | 5.8 | 15,234 | 0.5 |
| This compound | 10.2 | 3,031,566 | 99.0 |
| Impurity 2 | 12.5 | 12,208 | 0.4 |
| Impurity 3 | 14.1 | 3,052 | 0.1 |
For monitoring the progress of a synthesis reaction, Gas Chromatography can be a rapid and effective technique, provided that this compound and its precursors are sufficiently volatile and thermally stable.
Method Development Considerations:
Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is generally suitable for the separation of aromatic compounds.
Temperature Programming: A temperature gradient is crucial for eluting compounds with a range of boiling points. The initial temperature should be low enough to resolve early-eluting starting materials, while the final temperature must be high enough to elute the higher-boiling product, this compound, in a reasonable time without degradation.
Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal decomposition. The detector temperature is typically set higher than the final oven temperature to prevent condensation. A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity and a wide linear range.
Hypothetical GC Method Parameters for Reaction Monitoring:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | FID at 320 °C |
| Injection Volume | 1 µL (split 50:1) |
Monitoring Synthesis Progress:
By taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the samples by GC, the consumption of starting materials and the formation of this compound can be tracked.
Hypothetical GC Data for Synthesis Monitoring:
| Time (hours) | Starting Material A (Area %) | Starting Material B (Area %) | This compound (Area %) |
| 0 | 45.2 | 53.1 | 0.0 |
| 1 | 30.1 | 35.8 | 32.5 |
| 2 | 15.5 | 18.2 | 64.1 |
| 4 | 2.1 | 3.5 | 92.3 |
| 6 | < 0.1 | 0.5 | 97.8 |
Hyphenated Techniques for Online Reaction Monitoring of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural information in real-time, making them powerful tools for online reaction monitoring.
Mass Spectrometry (MS) coupled with either GC or LC allows for the identification of reactants, products, intermediates, and byproducts based on their mass-to-charge ratio (m/z) and fragmentation patterns.
GC-MS Analysis:
A GC-MS method for a this compound synthesis would utilize similar GC conditions as described previously. The mass spectrometer would be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.
Hypothetical GC-MS Data for a Reaction Byproduct:
| Retention Time (min) | Major m/z Fragments | Tentative Identification |
| 8.5 | 180, 165, 104 | Isomeric byproduct |
LC-MS Analysis:
For less volatile or thermally labile compounds in the reaction mixture, LC-MS is the preferred technique. An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source would be suitable for ionizing this compound. The high-resolution mass data obtained can be used to confirm the elemental composition of the product and any intermediates.
Hypothetical LC-MS Data for this compound:
| Retention Time (min) | Ionization Mode | [M+H]⁺ (m/z) |
| 10.2 | ESI+ | 284.1434 |
Online spectroscopic techniques allow for the continuous, non-invasive monitoring of reaction kinetics and conversion without the need for sampling.
Infrared (IR) Spectroscopy:
An in-situ IR probe inserted directly into the reaction vessel can monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For the synthesis of this compound, the disappearance of a key reactant functional group and the growth of the nitrile peak (around 2240 cm⁻¹) would be indicative of reaction progress.
UV-Vis Spectroscopy:
If the reactants, intermediates, and the this compound product have distinct UV-Vis absorption spectra, an online UV-Vis probe can be used to monitor the reaction. The increase in absorbance at a wavelength specific to the product can be correlated with its concentration.
Hypothetical Online IR Monitoring Data:
| Time (hours) | Reactant Peak Area (arbitrary units) | Nitrile Peak Area (arbitrary units) |
| 0 | 1.00 | 0.00 |
| 1 | 0.65 | 0.35 |
| 2 | 0.32 | 0.68 |
| 4 | 0.08 | 0.92 |
| 6 | < 0.01 | 0.99 |
Future Directions and Emerging Research Avenues for 2,2,3 Triphenylpropanenitrile
Unexplored Reactivity Patterns of 2,2,3-Triphenylpropanenitrile
The reactivity of this compound is largely dictated by its nitrile group and the surrounding bulky phenyl substituents. While the general reactivity of nitriles is well-established, the specific behavior of this compound remains an open area for investigation.
The sterically congested nature of the quaternary carbon atom alpha to the nitrile group likely hinders reactions that require nucleophilic attack at this position. However, the nitrile group itself remains a site for potential transformations. Future research could explore:
Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of diverse heterocyclic systems. uchicago.edulibretexts.orgwikipedia.org The steric hindrance imposed by the triphenyl groups might influence the feasibility and selectivity of these reactions, potentially favoring specific isomers or requiring more forcing conditions. A key area of exploration would be [3+2] cycloadditions with azides or nitrile oxides to form tetrazoles and oxadiazoles, respectively. researchgate.net
Metal-Catalyzed Transformations: Transition metal catalysis offers a powerful toolkit for nitrile functionalization. semanticscholar.orgrsc.org Research into metal-catalyzed reactions of this compound could unveil novel synthetic pathways. For instance, catalyzed hydration could yield the corresponding amide, while reduction could produce primary amines, both of which are valuable synthetic intermediates. libretexts.org The bulky nature of the substrate may necessitate the development of specialized catalyst systems with specific ligand architectures to achieve high efficiency.
Synthesis of Complex Heterocycles: The nitrile functionality is a versatile precursor for the synthesis of nitrogen-containing heterocycles. cem.comarkat-usa.orgfrontiersin.org Investigating one-pot, multicomponent reactions involving this compound could provide efficient routes to novel, highly functionalized heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov
Table 1: Potential Unexplored Reactions of this compound
| Reaction Type | Potential Reagents | Potential Products | Research Focus |
|---|---|---|---|
| [3+2] Cycloaddition | Sodium Azide, Zinc Chloride | 5-(1,2-diphenyl-2-(phenylmethyl))tetrazole | Investigation of sterically hindered cycloadditions; synthesis of novel tetrazoles. |
| Metal-Catalyzed Hydration | Ruthenium or Platinum catalysts, Water | 2,2,3-Triphenylpropanamide | Development of catalysts for hydration of hindered nitriles. |
| Reduction to Primary Amine | Lithium Aluminum Hydride, or Catalytic Hydrogenation | 2,2,3-Triphenylpropan-1-amine | Access to bulky chiral amines as resolving agents or ligands. |
| Multicomponent Reaction | Aryl aldehydes, malononitrile, base catalyst | Highly substituted pyranopyrimidines | Synthesis of complex heterocyclic scaffolds with potential biological activity. |
Potential for Novel Applications of this compound in Emerging Fields
The unique combination of a nitrile group and a bulky, hydrophobic triphenyl scaffold suggests that this compound and its derivatives could find applications in several emerging fields.
Materials Science: The rigid and bulky nature of the triphenylmethyl group could be exploited in the design of advanced materials. Derivatives of this compound could be investigated as components of polymers with high thermal stability or as building blocks for porous organic frameworks (POFs) or metal-organic frameworks (MOFs) for gas storage and separation. The nitrile group could also serve as a functional handle for post-synthetic modification of these materials. nih.gov
Organic Electronics: Triphenylamine derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) as hole-transporting materials. While this compound is not a triphenylamine, its polyaromatic nature suggests that its derivatives, particularly those with tailored electronic properties, could be investigated for their photophysical characteristics. semanticscholar.org The introduction of electron-donating or withdrawing groups on the phenyl rings could modulate the HOMO-LUMO gap and lead to materials with interesting fluorescence or charge-transport properties.
Medicinal Chemistry: The triphenylmethane (B1682552) core is found in a number of biologically active compounds. The nitrile group is also a common feature in many pharmaceuticals. The combination of these two motifs in this compound makes it an interesting scaffold for the design of new therapeutic agents. Future research could focus on synthesizing derivatives and screening them for various biological activities.
Challenges and Opportunities in this compound Research and Development
The advancement of research on this compound is not without its challenges, which in turn present opportunities for innovation.
Challenge: Steric Hindrance: The significant steric bulk of the three phenyl groups surrounding the propanenitrile backbone poses a major challenge for chemical transformations. researchgate.net Many standard reactions may be sluggish or fail altogether.
Opportunity: This challenge provides an opportunity for the development of novel synthetic methodologies, such as new catalyst systems or reaction conditions, that can overcome steric hindrance. Success in this area would not only benefit the chemistry of this compound but could also be applied to other sterically demanding substrates.
Challenge: Limited Availability: As a specialty chemical, this compound is not as readily available as simpler nitriles, which may limit its use in large-scale applications.
Opportunity: There is an opportunity to develop more efficient and scalable syntheses of the parent compound, potentially through innovative catalytic routes that are more atom-economical than classical methods.
Challenge: Lack of Characterization Data: The scarcity of published research means that a comprehensive understanding of the physical, chemical, and toxicological properties of this compound is lacking.
Opportunity: This knowledge gap presents a clear opportunity for fundamental research to fully characterize the compound and its derivatives, thereby building a foundation for future applications.
Sustainable Chemistry Initiatives Pertaining to this compound
In line with the growing importance of green chemistry, future research on this compound should prioritize the development of sustainable synthetic methods.
Biocatalysis: The use of enzymes for nitrile synthesis and modification is a rapidly growing field of sustainable chemistry. chemistryviews.orgmdpi.comtandfonline.com Biocatalytic methods can offer high selectivity under mild reaction conditions, avoiding the use of toxic reagents and solvents. acs.orgacs.org Future work could focus on identifying or engineering enzymes that can accommodate the bulky structure of this compound or its precursors.
Atom Economy and Waste Reduction: Research into synthetic routes that maximize atom economy and minimize waste is crucial. This could involve the development of catalytic C-H functionalization methods to introduce the nitrile group or modify the phenyl rings directly, avoiding the need for pre-functionalized starting materials. semanticscholar.org
Use of Greener Solvents and Reagents: The development of synthetic procedures that utilize environmentally benign solvents and reagents will be a key aspect of sustainable research. rsc.orgresearchgate.net This includes exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis and modification of this compound.
Table 2: Comparison of Conventional vs. Potential Sustainable Synthesis Approaches
| Synthesis Step | Conventional Method | Potential Sustainable Alternative | Advantages of Sustainable Approach |
|---|---|---|---|
| Nitrile Synthesis | SN2 reaction with toxic cyanide salts. chemistrysteps.com | Biocatalytic dehydration of aldoximes. mdpi.com | Avoids highly toxic reagents, mild reaction conditions. |
| Functionalization | Use of stoichiometric reagents and harsh conditions. | Transition-metal catalyzed C-H activation. semanticscholar.org | High atom economy, reduced waste generation. |
| Solvent Use | Traditional volatile organic solvents (VOCs). | Water, bio-based solvents, or solvent-free conditions. | Reduced environmental impact and improved safety. |
Q & A
Q. What are the optimal synthetic routes for 2,2,3-Triphenylpropanenitrile, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Synthetic Routes : Start with a Knoevenagel condensation or nucleophilic substitution using benzophenone derivatives and cyanide sources. For example, react 2,2,3-triphenylpropanal with trimethylsilyl cyanide (TMSCN) under acidic conditions to introduce the nitrile group .
- Optimization : Use a fractional factorial design to test variables (e.g., catalyst type, solvent polarity, temperature). For instance, compare yields using Lewis acids (e.g., AlCl₃) vs. Brønsted acids (e.g., H₂SO₄) in aprotic solvents like DMF or THF. Monitor reaction progress via TLC or GC-MS .
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 80°C, 12 hrs | AlCl₃ | DMF | 68 |
| 100°C, 6 hrs | H₂SO₄ | THF | 52 |
Q. How can spectroscopic methods (NMR, IR, XRD) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and nitrile carbon (δ ~120 ppm). Compare with PubChem data for analogous nitriles (e.g., 2-(2,3,5-trifluorophenyl)acetonitrile, InChI Key: FYOYNOOXHLNVNJ) to validate shifts .
- IR Spectroscopy : Confirm the C≡N stretch (~2240 cm⁻¹) and absence of carbonyl peaks.
- XRD : Resolve crystal packing and verify steric effects from the triphenyl groups .
Q. What experimental strategies assess the compound’s solubility and stability under varying pH and temperature conditions?
Methodological Answer:
- Solubility Screening : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). Use UV-Vis spectroscopy to quantify solubility limits (e.g., saturation curves) .
- Stability Studies : Incubate at 25°C, 40°C, and 60°C for 48 hrs. Monitor degradation via HPLC and compare peak areas.
| Solvent | Solubility (mg/mL) | Stability (25°C, 48 hrs) |
|---|---|---|
| DMSO | 45.2 | >95% intact |
| Ethanol | 12.7 | 89% intact |
Advanced Research Questions
Q. How can contradictions in reported reaction yields be resolved when scaling up synthesis?
Methodological Answer:
- Root-Cause Analysis : Compare batch-specific variables (e.g., purity of starting materials, moisture levels). Use DOE (Design of Experiments) to isolate factors like catalyst aging or solvent impurities .
- Statistical Validation : Apply ANOVA to determine significance of yield differences between small-scale (1 mmol) and pilot-scale (100 mmol) reactions .
Q. What computational approaches (e.g., DFT, MD simulations) predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps and electrostatic potential maps. Validate using crystallographic data from analogous compounds (e.g., 3,3-diphenylpropanenitrile) .
- MD Simulations : Model solvation effects in DMSO/water mixtures to predict aggregation behavior .
Q. How do steric effects from the triphenyl groups influence regioselectivity in further functionalization reactions?
Methodological Answer:
- Steric Maps : Generate using software like Spartan to visualize van der Waals radii. Compare with experimental outcomes (e.g., preferential nitration at the para position of the least hindered phenyl ring) .
- Kinetic Studies : Monitor reaction rates for electrophilic substitutions under identical conditions with/without bulky substituents .
Q. What safety protocols are critical for handling nitrile-containing compounds like this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
